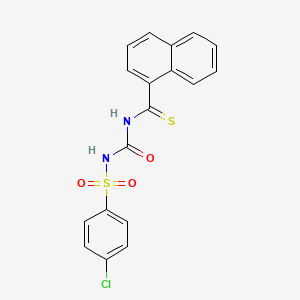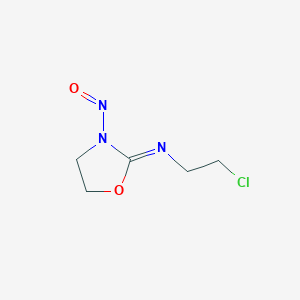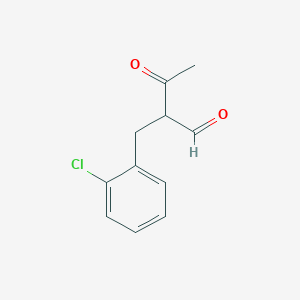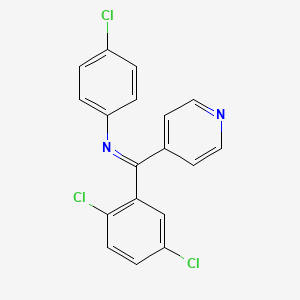
(E)-N-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)-1-(pyridin-4-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]-: is a complex organic compound characterized by its aromatic structure and multiple substituents. This compound contains a benzenamine core with chlorine and pyridine substituents, making it a subject of interest in various chemical and pharmaceutical research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenamine with 2,5-dichlorobenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with 4-pyridinecarboxaldehyde under reflux conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of halogen or other substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism by which BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]- exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, while the chlorine and pyridine substituents can form hydrogen bonds and other interactions, modulating the activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, 4-chloro-N-methyl-
- Benzenamine, 4-bromo-2-chloro-
- Benzenamine, 4-chloro-N,N-diethyl-
Comparison: Compared to these similar compounds, BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]- is unique due to its combination of chlorine and pyridine substituents, which confer distinct chemical properties and biological activities. The presence of multiple aromatic rings and functional groups enhances its versatility in various applications .
Eigenschaften
CAS-Nummer |
62247-07-8 |
|---|---|
Molekularformel |
C18H11Cl3N2 |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C18H11Cl3N2/c19-13-1-4-15(5-2-13)23-18(12-7-9-22-10-8-12)16-11-14(20)3-6-17(16)21/h1-11H |
InChI-Schlüssel |
ZOZAKIFZZRADNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C(C2=CC=NC=C2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-bromo-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14005804.png)
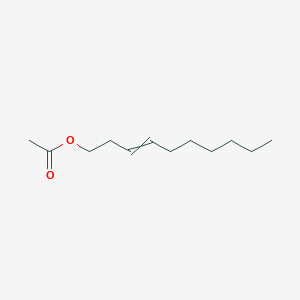


![(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B14005818.png)
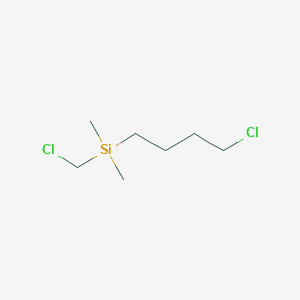
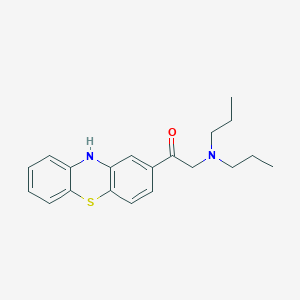
![Tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate oxalic acid](/img/structure/B14005825.png)
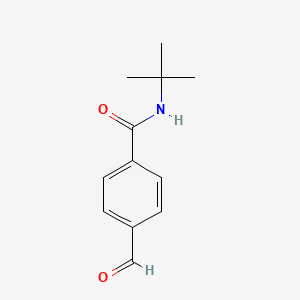
![2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14005845.png)
